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The EBOV GP gene is unique in that it produces multiple protein products through a process of

transcriptional editing.[8][9] This results in a primary secreted, non-structural glycoprotein (sGP)

and, through the insertion of an extra adenosine residue by the viral RNA polymerase, the full-

length, membrane-anchored GP (GP1,2) that is incorporated into the virion.[10] A third product,

the small soluble glycoprotein (ssGP), is also produced from a separate open reading frame.[1]

[8]

GP1,2 (Spike Glycoprotein): This is the full-length, 450-kDa trimeric complex found on the

virion surface.[1][11] It is synthesized as a precursor (pre-GP) and cleaved by the host furin

protease in the trans-Golgi network into two disulfide-linked subunits: GP1 and GP2.[1][10]

GP1 Subunit: Responsible for attachment to host cells. It is heavily glycosylated and

contains a glycan cap and a mucin-like domain (MLD) that are critical for immune evasion.

GP2 Subunit: A transmembrane protein responsible for the fusion of the viral and host cell

membranes.[12][13]

sGP (Secreted Glycoprotein): The primary and most abundant product of the GP gene, sGP

is a dimeric protein that is efficiently secreted from infected cells.[14][15] It shares the first

295 amino acids with GP1 but has a unique C-terminus.[16] Its primary role is believed to be

in immune evasion.[4]

ssGP (Small Soluble Glycoprotein): A smaller, secreted dimeric protein that also shares its N-

terminus with GP1. Its function in pathogenesis remains largely unknown.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b14762193?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC6791933/
https://pubmed.ncbi.nlm.nih.gov/27853993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1797596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2829775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6791933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2829775/
https://www-ssrl.slac.stanford.edu/research/highlights_archive/ebolavirus.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2829775/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1797596/
https://www.mdpi.com/2076-0817/10/10/1330
https://pmc.ncbi.nlm.nih.gov/articles/PMC11091876/
https://en.wikipedia.org/wiki/Ebola
https://pubmed.ncbi.nlm.nih.gov/34529738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4287119/
https://pubmed.ncbi.nlm.nih.gov/23627853/
https://www.mdpi.com/2076-0817/10/10/1330
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shed GP: The full GP1,2 ectodomain can be proteolytically cleaved from the surface of

infected cells by the host metalloprotease TACE (TNF-α-converting enzyme).[17][18] This

"shed GP" is antigenically similar to the virion-bound spike and acts as a potent decoy for the

immune system.[6][19]

EBOV GP Gene (Gene 4)

Protein Products Post-Translational / Cellular Processing

GP Gene ORF

Secreted GP (sGP)
(Primary Product)

~75% Transcription
(No Editing)

Full-Length GP1,2
(Spike Protein)

~25% Transcription
(RNA Editing)

Small Secreted GP (ssGP)

Second ORF

Host Furin
Cleavage

Maturation

Host TACE
Cleavage

On Infected Cell Surface

Virion IncorporationGP1-GP2 Complex

Shed GPRelease into circulation

Click to download full resolution via product page

Caption: Processing of the EBOV GP gene into multiple functional protein forms.

The Canonical Role of GP1,2 in Viral Entry
EBOV-GP mediates a multi-step process to deliver the viral genome into the host cell

cytoplasm. This pathway is a primary target for neutralizing antibodies and therapeutic

inhibitors.

Attachment: The virus initially attaches to the host cell surface. This is a relatively non-

specific interaction mediated by the binding of the heavily glycosylated GP1 MLD and glycan

cap to various attachment factors, such as C-type lectins like DC-SIGN/L-SIGN.[1][13]

Internalization: Following attachment, the virion is taken into the cell via macropinocytosis or

other endocytic pathways.[20][12]
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Proteolytic Cleavage: Within the acidic environment of the late endosome/lysosome, host

cysteine proteases, primarily Cathepsin B and L, cleave off the MLD and glycan cap from

GP1.[12][21] This proteolytic processing is essential as it unmasks the receptor-binding site

(RBS) on GP1.[11][22]

Receptor Binding: The cleaved GP1 (GPcl) now binds to its obligate intracellular receptor,

the Niemann-Pick C1 (NPC1) protein, a cholesterol transporter in the endosomal membrane.

[12][22][23] This binding event is the critical trigger for the next step.

Membrane Fusion: NPC1 binding induces major conformational changes in GP2. The

hydrophobic internal fusion loop of GP2 is inserted into the endosomal membrane.[1][13]

GP2 then refolds into a stable six-helix bundle structure, a process that pulls the viral and

endosomal membranes together, forcing them to fuse and creating a pore through which the

viral nucleocapsid is released into the cytoplasm.[1][23]
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Caption: Workflow of EBOV-GP mediated viral entry into a host cell.
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Multifaceted Roles in Immune Evasion
A key contributor to EBOV's virulence is the ability of GP to thwart the host immune response

through several distinct mechanisms.

Glycan Shielding: The surface of GP1,2 is densely coated with N- and O-linked glycans,

particularly in the MLD and glycan cap regions.[5][10] This "glycan shield" or "glycan

umbrella" sterically hinders the access of neutralizing antibodies to their epitopes on the

protein surface.[3][5] It can also mask the function of host cellular proteins, such as MHC

class I, inhibiting recognition by immune cells.[5]

Antigenic Subversion: The abundantly secreted sGP acts as a decoy antigen.[4][16] It elicits

antibodies that cross-react with the virion-bound GP1,2. However, these antibodies are often

non-neutralizing.[4] By diverting the humoral response towards shared, non-critical epitopes,

sGP effectively "subverts" the immune system, absorbing a large fraction of the antibody

response away from the actual virus particles.[4][24]

Decoy for Neutralizing Antibodies: Similar to sGP, shed GP is released in significant amounts

into the blood of infected individuals.[17][18] Because it is structurally almost identical to the

functional spike on the virion, it can efficiently bind to and absorb neutralizing antibodies,

preventing them from reaching and inactivating infectious virions.[17][19]

GP-Mediated Cytotoxicity and Inflammation
EBOV-GP is a major driver of the profound systemic inflammation and endothelial damage that

characterizes EVD.

Direct Cytotoxicity: Expression of full-length GP1,2 on the cell surface can be directly

cytotoxic. This effect, which leads to cell rounding and detachment, is dependent on the

mucin-like domain.[25] This cytotoxicity has been linked to the disruption of cellular signaling,

including the downregulation of surface integrins and dephosphorylation of the ERK2 kinase,

part of the MAPK signaling pathway.[25]

Induction of Cytokine Storm: Both shed GP and intact virions can bind to Toll-like receptor 4

(TLR4) on the surface of innate immune cells, particularly macrophages and dendritic cells.

[6][7][26] This interaction triggers a signaling cascade that results in the massive production

and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and
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IL-8.[6][27][28] This dysregulated, excessive inflammatory response, or "cytokine storm," is

believed to be a primary cause of the vascular leakage, coagulation defects, and multi-organ

failure seen in fatal EVD cases.[29] The soluble sGP has also been shown to activate the

MAP kinase pathway, contributing to viral replication and pathogenesis.[15][30]

Increased Vascular Permeability: The cytokines released due to GP-mediated immune

activation, combined with the direct effects of shed GP, can compromise the integrity of the

endothelial cell barrier, leading to increased vascular permeability and the characteristic

hemorrhaging of EVD.[6][14][19]
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Caption: GP-mediated activation of the TLR4 signaling pathway, leading to a cytokine storm.
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Quantitative Data on EBOV-GP Interactions
Quantitative analysis is crucial for understanding the precise mechanisms of GP function and

for the development of inhibitors. The following table summarizes key quantitative data,

although specific values can vary significantly based on the experimental system (e.g., cell

type, virus species, assay conditions).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Interaction
Partner

Method
Reported
Value /
Observation

Reference(s)

Neutralizing

Antibody Activity
EBOV

Neutralization

Inhibition Assay

KZ52 antibody

neutralized

>60% of EBOV

infectivity at a

concentration of

0.6 µg/ml.

[17]

Cellular Binding

(Infection)
CD4+ T cells Flow Cytometry

MOI of 1

PFU/cell resulted

in 13.3% of

CD4+ T cells

becoming GP-

High.

[31]

GP Shedding

Rate

Infected Vero

cells vs. Guinea

Pigs

Western Blot

(comparative)

Shedding rate in

vivo (guinea

pigs) is

dramatically

higher than in

Vero cell culture.

[17]

GP Gene

Transcription

EBOV RNA

Polymerase

(Inferred from

transcript

analysis)

~75% of

transcripts are

unedited (sGP);

~25% are edited

(GP1,2).

[5]

Cytokine

Induction

(mRNA)

Shed GP on

Dendritic Cells
Real-time PCR

Significant

upregulation of

TNFα, IL6, IL10,

and IL12p40

mRNA measured

at 4, 8, 12, and

24h post-

treatment.

[6][26]
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Key Experimental Methodologies
Studying the multifaceted roles of EBOV-GP requires a range of specialized molecular and

cellular biology techniques.

Pseudovirus Neutralization Assay
This is a cornerstone technique for studying viral entry and evaluating neutralizing antibodies in

a BSL-2 environment. It uses a replication-deficient surrogate virus (e.g., VSV or lentivirus) that

has its native envelope protein replaced with EBOV-GP and carries a reporter gene (e.g.,

Luciferase or GFP).

Detailed Protocol:

Pseudovirus Production:

Co-transfect producer cells (e.g., HEK293T) with two plasmids:

1. A plasmid encoding the viral backbone lacking its envelope gene but containing a

reporter gene (e.g., pVSV-ΔG-Luc).

2. A plasmid expressing the EBOV-GP (e.g., pcDNA-EBOV-GP).

Incubate cells for 48-72 hours. The budding virus particles will incorporate EBOV-GP into

their envelope.

Harvest the supernatant containing the pseudovirus particles.

Titer the pseudovirus stock by infecting susceptible cells and measuring reporter gene

expression to determine the optimal dilution for infection.

Neutralization Reaction:

Serially dilute the test antibody (or patient serum) in culture medium in a 96-well plate.

Add a constant, pre-determined amount of EBOV-GP pseudovirus to each well containing

the diluted antibody.
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Incubate the virus-antibody mixture for 1 hour at 37°C to allow binding.

Infection:

Add susceptible target cells (e.g., Vero E6) to each well of the virus-antibody plate.

Incubate for 24-48 hours to allow for viral entry and reporter gene expression.

Readout and Analysis:

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

Plot the reporter signal against the antibody dilution.

Calculate the 50% neutralization titer (NT50), which is the antibody dilution that reduces

the reporter signal by 50% compared to control wells with no antibody.
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Caption: Experimental workflow for a pseudovirus neutralization assay (PNA).
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Other Key Assays
Cell-based Fusion Assays: These assays measure the fusion activity of GP by co-culturing

cells expressing GP with target cells expressing a reporter that is activated upon cell-cell

fusion.

Surface Plasmon Resonance (SPR): Used to obtain quantitative binding kinetics

(association/dissociation rates, affinity constants) for GP interactions with receptors like

NPC1 or with antibodies.

Cryo-Electron Microscopy (Cryo-EM): A structural biology technique used to determine the

high-resolution, three-dimensional structure of the GP trimer in its pre-fusion and post-fusion

conformations.[1]

In Situ Proximity Ligation Assay (PLA): Allows for the direct visualization of the GP-NPC1

interaction within the endosomal compartment of intact, infected cells.[21][22]

Conclusion and Future Directions
The Ebola virus glycoprotein is far more than a simple structural protein for viral entry. It is a

sophisticated and dynamic pathogenic factor that actively subverts the host immune response

and drives the severe inflammatory conditions of EVD. Its ability to exist in multiple forms

(virion-bound, secreted, shed) allows it to engage in a multi-pronged strategy of deception and

direct attack on the host system.

Future research and development should focus on:

Broadly Neutralizing Antibodies: Developing therapeutics that target conserved, non-shielded

epitopes on GP to overcome viral diversity and the decoy mechanisms.

Entry Inhibitors: Designing small molecules that block key steps in the entry process, such

as cathepsin cleavage or the critical GP-NPC1 interaction.

Modulators of GP-Induced Inflammation: Investigating therapies that can block the

interaction of GP with TLR4 or otherwise dampen the downstream cytokine storm, which

could mitigate the most severe symptoms of EVD.
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A thorough understanding of the complex roles of EBOV-GP remains paramount for the design

of effective vaccines and post-exposure therapeutics to combat this lethal pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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